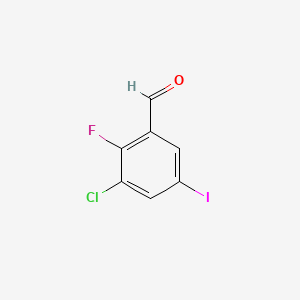

3-Chloro-2-fluoro-5-iodobenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXYMYXUGGKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-iodobenzaldehyde for Advanced Research and Drug Development

Executive Summary: 3-Chloro-2-fluoro-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its unique arrangement of three distinct halogen atoms—chlorine, fluorine, and iodine—on a benzaldehyde scaffold provides a versatile platform for complex molecular synthesis. Each halogen imparts specific electronic and steric properties and offers a distinct reactive handle for further chemical modification. This guide provides a comprehensive overview of the compound's physicochemical properties, a proposed synthetic pathway, its vast potential applications as a chemical building block, and essential safety protocols for its handling and storage.

Introduction to Halogenated Benzaldehydes in Medicinal Chemistry

Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and other functional materials.[1][2] The strategic introduction of halogen atoms into these aromatic structures is a cornerstone of modern medicinal chemistry. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.

-

Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidation and to improve binding affinity through favorable electrostatic interactions.

-

Chlorine: Used to increase hydrophobicity, which can improve membrane permeability. It also serves as a versatile synthetic handle.

-

Iodine: The most reactive of the three halogens in cross-coupling reactions, making it an invaluable anchor point for introducing new carbon-carbon or carbon-heteroatom bonds.

The subject of this guide, 3-Chloro-2-fluoro-5-iodobenzaldehyde, is a trifunctionalized reagent that combines these attributes, making it a highly valuable and sought-after intermediate for constructing complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.

Molecular Structure and Properties

The unique substitution pattern on the aromatic ring dictates the compound's reactivity and physical characteristics. The aldehyde group is a versatile functional group for various condensation and reductive amination reactions, while the three distinct halogens offer sites for regioselective modifications.

Table 1: Core Physicochemical Data for 3-Chloro-2-fluoro-5-iodobenzaldehyde

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-fluoro-5-iodobenzaldehyde | - |

| Molecular Formula | C₇H₃ClfIO | Calculated |

| Molecular Weight | 284.45 g/mol | Calculated |

| Monoisotopic Mass | 283.8901 g/mol | [3] |

| CAS Number | Not available | - |

Anticipated Spectroscopic Analysis

While experimental data for this specific isomer is not widely published, its spectroscopic signatures can be reliably predicted based on the analysis of structurally similar compounds.[4][5]

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two aromatic protons, with coupling constants influenced by the adjacent halogen atoms. The aldehydic proton will appear as a singlet or a finely split multiplet further downfield (δ 9.8-10.5 ppm).

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehydic carbon will be the most downfield signal (δ 185-195 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their chemical shifts significantly influenced by the carbon-halogen bonds. The C-F and C-I bonds will show characteristic large and small coupling constants, respectively.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the ortho-chloro and meta-iodo substituents.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) should confirm the elemental composition with high accuracy.[5]

Synthesis and Purification

The synthesis of polysubstituted benzaldehydes requires a carefully planned, multi-step approach that controls the regioselectivity of the halogenation reactions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the most reactive functionalities. The aldehyde can be formed from a benzyl alcohol, which in turn can be derived from a benzoic acid or its ester. The iodine is typically introduced via electrophilic iodination, a reaction directed by the other substituents on the ring.

Caption: Retrosynthetic analysis for 3-Chloro-2-fluoro-5-iodobenzaldehyde.

Proposed Synthetic Protocol

A practical synthesis can be adapted from established methods for similar halogenated aromatics.[6][7][8]

-

Starting Material Selection: A commercially available, appropriately substituted toluene or benzaldehyde, such as 3-chloro-2-fluorobenzaldehyde, would be an ideal starting point.

-

Electrophilic Iodination:

-

Rationale: The electron-donating character of the fluorine and the directing effects of the existing substituents will guide the iodine to the desired position (position 5). N-Iodosuccinimide (NIS) is a common and effective iodinating agent.

-

Procedure:

-

Dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as sulfuric acid or acetic acid.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

-

-

-

Purification:

-

Rationale: Column chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from starting material and any regioisomeric byproducts.

-

Procedure:

-

Concentrate the crude product under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and evaporate the solvent to yield 3-Chloro-2-fluoro-5-iodobenzaldehyde.

-

-

Applications in Drug Discovery and Chemical Biology

The true value of 3-Chloro-2-fluoro-5-iodobenzaldehyde lies in its potential as a versatile building block for creating novel and complex molecules.

A Trifunctional Synthetic Hub

The aldehyde and three distinct halogen atoms provide multiple, orthogonal reaction sites. This allows for a modular and divergent approach to library synthesis, which is a key strategy in modern drug discovery.

Caption: Key reaction pathways accessible from the 3-Chloro-2-fluoro-5-iodobenzaldehyde scaffold.

Fragment-Based Drug Discovery (FBDD)

As a relatively small molecule with defined chemical features, this compound is an excellent candidate for fragment-based screening. The three halogens can probe different regions of a protein's binding pocket, forming halogen bonds or other non-covalent interactions. Hits from an FBDD screen can then be "grown" by selectively reacting at one of the other positions on the molecule.

Synthesis of Bioactive Heterocycles

The aldehyde functionality is a key precursor for the synthesis of numerous heterocyclic ring systems, such as quinolines, imidazoles, and pyrimidines, which are prevalent scaffolds in approved drugs.[9] Multi-component reactions, which allow for the rapid assembly of complex molecules, often utilize substituted benzaldehydes as a key input.[9]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions are mandatory. The following information is based on data for structurally related chemicals and should be supplemented by a material-specific Safety Data Sheet (SDS) when available.

Table 2: Hazard and Precautionary Information

| Category | Description |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2-fluoro-5-iodobenzaldehyde represents a powerful and versatile tool for chemical synthesis. Its unique combination of an aldehyde functional group and three distinct, reactive halogen atoms provides medicinal chemists and materials scientists with a valuable scaffold for creating novel and complex molecular structures. From serving as a central hub in combinatorial library synthesis to acting as a fragment in drug discovery campaigns, the potential applications of this compound are both numerous and significant. Adherence to rigorous synthetic protocols and safety measures will enable researchers to fully and safely exploit the synthetic potential of this unique chemical building block.

References

-

ChemBK. 3-CHLORO-5-FLUORO-2-HYDROXYBENZALDEHYDE - Physico-chemical Properties. Available from: [Link]

-

PubChemLite. 3-chloro-5-iodobenzaldehyde (C7H4ClIO). Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. 3-Chloro-2-iodobenzaldehyde. Available from: [Link]

-

ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

-

PubChem. 4-Fluoro-3-iodobenzaldehyde. Available from: [Link]

-

PubChemLite. 4-chloro-2-fluoro-5-iodobenzaldehyde (C7H3ClFIO). Available from: [Link]

-

CP Lab Safety. 3-Chloro-5-fluorobenzaldehyde, min 97%, 100 grams. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - Competing hydrogen-bond and halogen-bond donors in crystal engineering. Available from: [Link]

-

Hangzhou Go Top Peptide Biotech Co., Ltd. What are six applications for benzaldehyde. Available from: [Link]

-

PubChem. 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]

-

PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Available from: [Link]

-

ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

-

MDPI. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. PubChemLite - 4-chloro-2-fluoro-5-iodobenzaldehyde (C7H3ClFIO) [pubchemlite.lcsb.uni.lu]

- 4. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

3-Chloro-2-fluoro-5-iodobenzaldehyde: A Strategic Halo-Benzaldehyde Scaffold

Executive Summary

3-Chloro-2-fluoro-5-iodobenzaldehyde represents a high-value, "tris-halogenated" scaffold designed for orthogonal functionalization in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the presence of three distinct halogen atoms (F, Cl, I) positioned around an aldehyde core. This arrangement allows medicinal chemists to perform chemo-selective transformations at specific sites without the need for protecting groups.

The C5-Iodine serves as a "soft" handle for transition-metal catalysis, the C2-Fluorine acts as a "hard" electrophile for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-Chloro-2-fluoro-5-iodobenzaldehyde |

| Molecular Formula | |

| Molecular Weight | 284.45 g/mol |

| Core Scaffold | Benzaldehyde |

| Key Substituents | 2-Fluoro, 3-Chloro, 5-Iodo |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Acceptors | 2 (CHO, F) |

| H-Bond Donors | 0 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |

Chemo-Selective Reactivity Landscape

The power of this scaffold lies in the graduated reactivity of its carbon-halogen bonds. The bond dissociation energies (C-I < C-Br < C-Cl < C-F) and electronic environments dictate the order of operations.

Reactivity Hierarchy

-

Site A (C5-I): The Weakest C-X bond. Highly reactive toward Pd(0) oxidative addition. Ideal for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

-

Site B (C1-CHO): Electrophilic carbonyl. Open for reductive amination, Wittig olefination, or oxidation to carboxylic acid.

-

Site C (C2-F): Activated for

. The ortho-formyl group is a strong electron-withdrawing group (EWG), making the C2 position susceptible to displacement by amines, thiols, or alkoxides. -

Site D (C3-Cl): The "Silent" Halogen. Sterically hindered by the flanking F and I (or functionalized groups). Typically remains inert under standard coupling/substitution conditions, serving as a metabolic blocker or lipophilic anchor.

Visualization: Orthogonal Reactivity Map

Caption: Hierarchy of reactive sites allowing sequential, selective functionalization.

Synthesis & Manufacturing

Since this specific isomer is a specialized building block, it is typically synthesized from 3-chloro-2-fluorobenzaldehyde via electrophilic aromatic substitution (iodination).

Synthetic Route[5][6][7][10][11][12][13]

-

Starting Material: 3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0).

-

Reagent: N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) or Iodine (

) with Silver Sulfate ( -

Regioselectivity Logic:

-

The Fluorine (C2) is an ortho/para director (activator).

-

The Aldehyde (C1) is a meta director (deactivator).

-

The Chlorine (C3) is an ortho/para director (deactivator).

-

Result: The C5 position is para to Fluorine and meta to the Aldehyde, making it the most electronically favorable site for iodination.

-

Diagram: Synthetic Workflow

Caption: Regioselective synthesis targeting the C5 position via direct iodination.

Experimental Protocols (Self-Validating)

Protocol A: Selective Suzuki Coupling at C5

Objective: Couple an aryl boronic acid to the C5-Iodine without affecting the C3-Chlorine or C2-Fluorine.

Reagents:

-

Substrate: 3-Chloro-2-fluoro-5-iodobenzaldehyde (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst:

(0.03 eq) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with

for 5 minutes. -

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 60°C for 4 hours. (Note: Keep temperature <80°C to prevent potential SNAr side reactions at C2 if the base is strong).

-

Validation: Monitor by TLC/LCMS. The Iodine peak (M+) should disappear, replaced by the biaryl mass. The Chlorine isotope pattern (3:1) should remain in the product mass spectrum.

Protocol B: SNAr Displacement at C2

Objective: Replace the C2-Fluorine with a morpholine ring, leveraging the activation by the ortho-aldehyde.

Reagents:

-

Substrate: 3-Chloro-2-fluoro-5-iodobenzaldehyde (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: DIPEA (1.5 eq)

-

Solvent: Acetonitrile (MeCN)

Methodology:

-

Setup: Dissolve substrate in MeCN at room temperature.

-

Addition: Add DIPEA followed by Morpholine dropwise.

-

Reaction: Stir at RT or mild heat (40°C). The electron-withdrawing aldehyde makes the fluorine highly labile.

-

Causality: If the reaction is too slow, verify the aldehyde is not hydrated (gem-diol formation in wet solvents can reduce activation).

-

Validation:

NMR will show the disappearance of the aryl fluoride signal.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids.

-

Light Sensitivity: Iodides can be light-sensitive; store in amber vials.

-

Safety: Treat as a potent skin and eye irritant.[1] Use standard PPE.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

-

Loba Chemie. (2016).[1] Safety Data Sheet: 3-Chlorobenzaldehyde (Analogous Safety Data). Link

-

Sigma-Aldrich. (2025). Product Specification: 3-Chloro-2-fluorobenzaldehyde (Precursor). Link

Sources

A Technical Guide to Determining the Solubility of 3-Chloro-2-fluoro-5-iodobenzaldehyde for Pharmaceutical and Agrochemical Research

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-chloro-2-fluoro-5-iodobenzaldehyde in common organic solvents. Given the scarcity of published quantitative solubility data for this specific halogenated benzaldehyde, this document emphasizes a systematic, experimentally-driven approach. It outlines the predicted physicochemical properties of the target compound, details a robust experimental protocol for solubility determination, and discusses the underlying scientific principles that govern the solubility of such molecules. The guide is designed to be a practical resource, enabling researchers to generate reliable solubility data essential for reaction optimization, formulation development, and process scale-up.

Introduction: The Significance of Solubility in Halogenated Benzaldehyde Chemistry

3-Chloro-2-fluoro-5-iodobenzaldehyde is a complex, poly-halogenated aromatic aldehyde. Such compounds are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1] The presence of multiple halogen substituents (chlorine, fluorine, and iodine) and an aldehyde functional group imparts unique electronic and steric properties, making it a versatile building block. However, these same features also significantly influence its solubility, a critical parameter that dictates its utility in various applications.

Understanding the solubility of this compound is paramount for:

-

Reaction Kinetics and Optimization: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in a given solvent.

-

Purification and Crystallization: Knowledge of solubility in different solvents is crucial for developing effective purification strategies.[2]

-

Formulation Development: For final product formulation, particularly in agrochemicals and pharmaceuticals, solubility in various delivery systems is a key consideration.

-

Process Safety and Scale-up: Accurate solubility data is essential for designing safe and efficient large-scale manufacturing processes.

This guide provides a foundational approach to systematically and accurately determine the solubility of 3-chloro-2-fluoro-5-iodobenzaldehyde.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Predicted Physicochemical Properties of 3-Chloro-2-fluoro-5-iodobenzaldehyde and Related Compounds

| Property | Predicted/Known Value | Rationale and Impact on Solubility |

| Molecular Formula | C₇H₃ClFO | - |

| Molecular Weight | Approximately 284.45 g/mol | A higher molecular weight can sometimes correlate with lower solubility in non-polar solvents. |

| Polarity | Polar | The presence of the electronegative aldehyde group (C=O) and halogen atoms creates a significant dipole moment, suggesting solubility in polar organic solvents. |

| Hydrogen Bonding | The aldehyde oxygen can act as a hydrogen bond acceptor. | This suggests potential solubility in protic solvents like alcohols. |

| Physical State at STP | Likely a solid | Similar poly-halogenated benzaldehydes are often solids at room temperature. |

Based on these characteristics, a general solubility prediction can be made using the "like dissolves like" principle.[2] We can anticipate that 3-chloro-2-fluoro-5-iodobenzaldehyde will exhibit greater solubility in polar organic solvents compared to non-polar ones.

Predicted Solubility Ranking (Qualitative):

-

High Solubility Expected: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be excellent solvents due to their high polarity.

-

Moderate to Good Solubility Expected: Polar protic solvents like ethanol, methanol, and isopropanol should be effective due to hydrogen bonding potential. Ketones such as acetone and esters like ethyl acetate are also expected to be good solvents.

-

Low to Insoluble Expected: Non-polar solvents such as hexane, cyclohexane, and toluene are predicted to be poor solvents for this polar compound.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 3-chloro-2-fluoro-5-iodobenzaldehyde. This method is based on the "excess solid" or gravimetric method, which is a reliable technique for determining the solubility of a solid compound in a liquid solvent.[3][4]

Materials and Equipment

-

3-Chloro-2-fluoro-5-iodobenzaldehyde (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or orbital shaker

-

Thermostatic water bath

-

Scintillation vials or other suitable sealed containers

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Glass syringes

-

Pre-weighed glass vials for drying

-

Vacuum oven or desiccator

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-chloro-2-fluoro-5-iodobenzaldehyde to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible after mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a glass syringe.

-

-

Filtration:

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled glass vial. This step is crucial to remove any fine, suspended solid particles.

-

-

Solvent Evaporation and Drying:

-

Remove the solvent from the vial. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the vials in a fume hood.

-

Place the vials containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, a desiccator under vacuum can be used.

-

-

Gravimetric Analysis:

-

Allow the vials to cool to room temperature in a desiccator before weighing them on an analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of supernatant collected (L))

For example, if the mass of the dried solute is 0.150 g and the volume of the supernatant was 2.0 mL (0.002 L), the solubility would be:

0.150 g / 0.002 L = 75 g/L

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating measures should be incorporated into the experimental design:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been established.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. The use of a calibrated, temperature-controlled shaker or water bath is essential.

-

Replicates: All experiments should be performed in triplicate to assess the reproducibility of the results and to calculate standard deviations.

-

Purity of Compound and Solvents: The purity of 3-chloro-2-fluoro-5-iodobenzaldehyde and the solvents used should be of high grade to avoid erroneous results.

Conclusion and Recommendations

Key Recommendations for Researchers:

-

Start with a qualitative assessment: Before performing quantitative measurements, a small-scale qualitative test can be done to quickly assess solubility in a range of solvents.[5]

-

Consider the impact of temperature: If the intended application involves different temperatures, solubility should be determined at those specific temperatures.

-

Document all experimental conditions: Meticulous record-keeping of all parameters (temperature, equilibration time, solvent grade, etc.) is crucial for data reproducibility and interpretation.

By following the principles and protocols detailed in this guide, researchers and drug development professionals can obtain the accurate solubility data needed to effectively utilize 3-chloro-2-fluoro-5-iodobenzaldehyde in their synthetic and formulation endeavors.

References

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- LibreTexts Chemistry. (2021). Experiment: Solubility of Organic & Inorganic Compounds.

- LibreTexts Chemistry. (2020, June 29).

- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet - 3-Chloro-2-fluorobenzaldehyde.

- PubChem. 3-chloro-5-iodobenzaldehyde.

- PubChem. 3-Chloro-2-iodobenzaldehyde.

- Sigma-Aldrich. 3-Fluoro-5-iodobenzaldehyde.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

- ResearchGate. (2012, August 10).

- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.

- Cheméo. Chemical Properties of Benzaldehyde, 3,4,5-trichloro-2-hydroxy.

- Loba Chemie. (2016, May 18). 3-CHLOROBENZALDEHYDE MSDS.

- NIST. Benzaldehyde, 3-chloro-.

- In-depth study on 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8).

- Unison Chemical Technology Co., Ltd. 3-Iodobenzaldehyde.

Sources

Navigating the Synthesis and Procurement of 3-Chloro-2-fluoro-5-iodobenzaldehyde: A Technical Guide for Drug Discovery Professionals

Physicochemical Properties and Structural Uniqueness

3-Chloro-2-fluoro-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) and a reactive aldehyde group on the benzene ring. This distinct arrangement of substituents offers several strategic advantages in medicinal chemistry and organic synthesis:

-

Orthogonal Reactivity: The different halogens exhibit varied reactivity profiles, allowing for selective functionalization. The iodo group is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in the construction of complex molecular scaffolds.[1]

-

Modulation of Physicochemical Properties: The halogens significantly influence the electronic properties of the benzene ring and the molecule's overall lipophilicity, metabolic stability, and binding interactions with biological targets.

-

Halogen Bonding: The presence of iodine, a heavy halogen, introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding and protein-ligand recognition.[2]

Table 1: Predicted Physicochemical Properties of 3-Chloro-2-fluoro-5-iodobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₃ClFI |

| Molecular Weight | 284.46 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Note: These properties are predicted using computational models and may vary from experimental values.

Procurement via Custom Synthesis

Given that 3-Chloro-2-fluoro-5-iodobenzaldehyde is not a stock chemical, researchers must rely on custom synthesis services for its procurement. Several reputable companies specialize in the synthesis of complex organic molecules for the pharmaceutical and biotechnology industries.

Table 2: Selected Custom Synthesis Suppliers

| Supplier | Website | Key Strengths |

| Enamine | World's largest provider of screening compounds and building blocks, extensive custom synthesis capabilities.[3] | |

| Otava Chemicals | [Link] | Expertise in custom synthesis of organic molecules for biotech and pharmaceutical applications, including hit-to-lead optimization.[4] |

| Tocris Bioscience | Specializes in the synthesis of high-purity biologically active compounds, including complex organic molecules.[5] | |

| ChiroBlock | [Link] | Focus on small-scale chemical R&D and the synthesis of otherwise unavailable starting materials and reagents.[6] |

| ResolveMass Laboratories Inc. | [Link] | Provides tailored solutions for the creation of specific chemical compounds for various research needs.[7] |

Proposed Synthetic Route

A plausible and efficient synthetic route to 3-Chloro-2-fluoro-5-iodobenzaldehyde can be designed based on established methodologies for the synthesis of polysubstituted aromatic compounds, particularly leveraging directed ortho-metalation (DoM).[3][5][6][7]

The proposed multi-step synthesis starts from the commercially available 1-chloro-2-fluorobenzene.

Sources

An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-iodobenzaldehyde: Synthesis, Derivatization, and Applications in Modern Drug Discovery

Abstract

Halogenated aromatic compounds are foundational pillars in medicinal chemistry, offering unique electronic and steric properties that are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among these, polysubstituted benzaldehydes serve as exceptionally versatile building blocks due to the reactive aldehyde moiety and the distinct chemical handles provided by their halogen substituents. This guide focuses on 3-chloro-2-fluoro-5-iodobenzaldehyde, a trifunctionalized scaffold of significant interest. We will explore its synthesis, delve into the specific reactivity of its functional groups, and present its applications as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitor development.

The 3-Chloro-2-fluoro-5-iodobenzaldehyde Scaffold: Physicochemical Properties and Reactivity

The unique arrangement of chloro, fluoro, and iodo substituents on the benzaldehyde ring creates a molecule with distinct and highly useful chemical properties for synthetic chemists.

Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-5-iodobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₃ClIFO | PubChem |

| Molecular Weight | 284.46 g/mol | PubChem |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Melting Point | 95-99 °C | [2] |

The reactivity of this scaffold is governed by three key features:

-

The Aldehyde Group : As a classic electrophilic center, the aldehyde is amenable to a vast array of transformations, including reductive amination, Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases and hydrazones.[3][4] These reactions are fundamental for building molecular complexity.

-

The Carbon-Iodine Bond : The C-I bond is the most reactive of the carbon-halogen bonds towards metal-catalyzed cross-coupling reactions. Its relatively low bond dissociation energy makes it an ideal site for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino moieties.[5][6]

-

The Aromatic Ring : The electron-withdrawing nature of the halogens and the aldehyde group deactivates the ring towards electrophilic aromatic substitution. However, the positions of the substituents create a specific electronic environment that directs any potential nucleophilic aromatic substitution (SNAAr) reactions, although this is a less common transformation for this particular scaffold compared to cross-coupling.

Synthesis of the Core Scaffold

The preparation of polysubstituted benzaldehydes often requires a multi-step, regioselective approach. A common strategy for synthesizing 3-chloro-2-fluoro-5-iodobenzaldehyde involves the ortho-lithiation of a protected precursor, followed by formylation.

Exemplary Protocol: Synthesis via Ortho-Metalation

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Iodination of 1-Chloro-2-fluorobenzene

-

Rationale: The initial step involves the regioselective iodination of the starting material. The fluoro and chloro groups are ortho, para-directing. The position para to the fluorine and meta to the chlorine is sterically accessible and electronically favored for iodination.

-

Procedure:

-

To a stirred solution of 1-chloro-2-fluorobenzene in a suitable solvent (e.g., acetic acid), add iodine and a strong oxidizing agent like periodic acid or nitric acid.

-

Heat the mixture gently (e.g., 60-80 °C) for several hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction, quench with a solution of sodium thiosulfate to remove excess iodine, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 4-chloro-3-fluoro-1-iodobenzene by column chromatography or distillation.

-

Step 2: Ortho-Metalation and Formylation

-

Rationale: The iodine atom is a powerful ortho-directing group for metalation. Using a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures allows for the specific deprotonation at the C2 position, between the iodine and fluorine atoms. This lithiated species is then trapped with an electrophile.

-

Procedure:

-

Dissolve the 4-chloro-3-fluoro-1-iodobenzene from Step 1 in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or LDA in hexanes/THF dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The DMF acts as a formylating agent.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After solvent removal, purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-chloro-2-fluoro-5-iodobenzaldehyde as a solid.

-

Key Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling Reaction

The true power of 3-chloro-2-fluoro-5-iodobenzaldehyde as a building block lies in the selective functionalization of the C-I bond. The Suzuki-Miyaura cross-coupling is a preeminent example, enabling the formation of a C-C bond by coupling the aryl iodide with an organoboron compound.[7][8] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds, which are prevalent in kinase inhibitors.[9][10]

The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[11] This differential reactivity allows for the selective coupling at the iodine position while leaving the more robust chlorine atom untouched for potential subsequent transformations.

Protocol: Suzuki-Miyaura Coupling of a Heterocyclic Boronic Acid

This protocol describes the coupling of 3-chloro-2-fluoro-5-iodobenzaldehyde with a generic heterocyclic boronic acid, a common step in constructing kinase inhibitors.

-

Materials:

-

3-Chloro-2-fluoro-5-iodobenzaldehyde (1.0 eq)

-

Heterocyclic boronic acid or pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water (4:1), DMF)

-

-

Procedure:

-

Setup: To a reaction vessel, add 3-chloro-2-fluoro-5-iodobenzaldehyde, the boronic acid, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

-

Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography to isolate the desired biaryl product.

-

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[9] Many small molecule kinase inhibitors feature a biaryl or heteroaryl-aryl core structure designed to occupy the ATP-binding pocket of the target kinase.[12][13] Halogen atoms are frequently incorporated into these structures to form specific halogen bonds with the protein backbone, enhancing binding affinity and selectivity.[12]

The 3-chloro-2-fluoro-5-(heteroaryl)benzaldehyde scaffold, synthesized via the methods above, is a prime precursor for a variety of kinase inhibitors. The remaining aldehyde can be further elaborated, for example, through reductive amination to install a side chain that targets the solvent-exposed region of the kinase, a common strategy for improving potency and modulating physical properties.

Table 2: Examples of Kinase Inhibitor Scaffolds Derived from Substituted Benzaldehydes

| Benzaldehyde Derivative | Coupled Partner (Example) | Resulting Scaffold Core | Potential Kinase Target Class | Reference |

| Halogenated Benzaldehyde | Benzimidazole | Benzylidene-benzohydrazide | EGFR, HER2, CDK2, mTOR | [12] |

| Halogenated Benzaldehyde | Aminopyrazole | Phenylamino-pyrimidine | ABL Kinase | [10] |

| 5-Benzylidene Hydantoin | (Various) | 5-arylidene hydantoin | HER2, VEGFR-2, PDGFR | [14] |

Conclusion and Future Outlook

3-Chloro-2-fluoro-5-iodobenzaldehyde is a high-value, versatile building block for drug discovery and organic synthesis. Its three distinct functional handles—the reactive aldehyde, the cross-coupling-ready C-I bond, and the more robust C-Cl bond—allow for a programmed, stepwise elaboration into complex molecular architectures. The methodologies detailed in this guide, particularly the strategic use of Suzuki-Miyaura coupling, underscore its importance in constructing the biaryl cores of modern targeted therapeutics like kinase inhibitors. As the demand for novel, selective, and potent small molecule drugs continues to grow, the strategic application of such polysubstituted scaffolds will remain a critical tool for medicinal chemists.

References

-

Durham University. (2024, October 21). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Available from: [Link]

-

Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC. Available from: [Link]

-

MDPI. (2021, May 25). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available from: [Link]

-

ACS Publications. (2026, February 11). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC. Available from: [Link]

-

Wisdom Library. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Available from: [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

-

ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

-

PubMed. (2013, February 15). α-Haloaldehydes: versatile building blocks for natural product synthesis. Available from: [Link]

-

MDPI. (2004, May 31). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - PMC. Available from: [Link]

- Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

-

ChemBK. (n.d.). 3-CHLORO-5-FLUORO-2-HYDROXYBENZALDEHYDE. Available from: [Link]

- Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

-

PubChem. (n.d.). 3-Chloro-2-iodobenzaldehyde. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

PubChem. (n.d.). Therapeutic heterocyclic compounds - Patent US-11186579-B2. Available from: [Link]

-

UCLA Garg Lab. (n.d.). Patents & Products. Available from: [Link]

-

PubChemLite. (n.d.). 3-chloro-5-iodobenzaldehyde (C7H4ClIO). Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]

-

ResearchGate. (2025, August 10). (PDF) Functionalization of 3-Chlorobenzaldehyde. Available from: [Link]

- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

MDPI. (2021, April 1). Recent Developments on Five-Component Reactions. Available from: [Link]

-

Chemguide. (n.d.). triiodomethane (iodoform) reaction with aldehydes and ketones. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chembk.com [chembk.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Lab Reporter [fishersci.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystallographic Analysis of 3-Chloro-2-fluoro-5-iodobenzaldehyde: A Hypothetical Study

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, workflow for the determination and analysis of the single-crystal X-ray diffraction structure of 3-Chloro-2-fluoro-5-iodobenzaldehyde. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document serves as a robust methodological framework for researchers in crystallography, medicinal chemistry, and materials science. By leveraging established protocols and drawing parallels from studies on analogous halogenated aromatic systems, we provide a complete roadmap from synthesis and crystallization to in-depth structural analysis. The guide emphasizes the critical role of intermolecular interactions, such as halogen bonding and π-stacking, which are anticipated to govern the supramolecular assembly of this multi-substituted benzaldehyde derivative. Such structural insights are paramount for understanding its potential applications in drug development and materials engineering.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated organic molecules are of profound interest in pharmaceutical and materials science. The introduction of halogen atoms onto an aromatic scaffold, such as benzaldehyde, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The specific combination of chloro, fluoro, and iodo substituents in 3-Chloro-2-fluoro-5-iodobenzaldehyde presents a fascinating case for studying the interplay of various non-covalent interactions that dictate its solid-state architecture. Understanding the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular contacts is crucial for rational drug design and the engineering of novel crystalline materials.[4][5] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining these structural features.[4][5][6][7]

This guide will detail a systematic approach to:

-

Synthesize and crystallize 3-Chloro-2-fluoro-5-iodobenzaldehyde.

-

Perform single-crystal X-ray diffraction data collection and processing.

-

Solve and refine the crystal structure.

-

Analyze the resulting structure with a focus on intermolecular interactions.

Synthesis and Crystallization

The first critical step is to obtain high-quality single crystals suitable for diffraction experiments.

Proposed Synthesis Route

A plausible synthetic route would involve the selective halogenation of a suitable benzaldehyde precursor. While a specific, validated synthesis for 3-Chloro-2-fluoro-5-iodobenzaldehyde is not readily found in the provided search results, a general approach could be adapted from known syntheses of other halogenated benzaldehydes. For instance, a starting material like 3-chloro-2-fluorobenzaldehyde could potentially undergo electrophilic iodination at the 5-position. The precise conditions, including the choice of iodinating agent and solvent, would require experimental optimization.

Crystallization Protocol

Obtaining diffraction-quality crystals is often a process of trial and error. A systematic approach using various crystallization techniques is recommended.

Table 1: Recommended Crystallization Techniques

| Technique | Solvent System(s) | Conditions | Rationale |

| Slow Evaporation | Dichloromethane, Acetone, Ethyl Acetate, Toluene | Room temperature, covered with perforated film | Simple and effective for a wide range of organic compounds. |

| Vapor Diffusion (Solvent/Anti-solvent) | Dichloromethane/Hexane, Acetone/Water, Toluene/Heptane | Sealed container with anti-solvent vapor diffusing into the solvent | Allows for slow, controlled precipitation, often yielding high-quality crystals. |

| Cooling Crystallization | Saturated solution in a suitable solvent (e.g., Ethanol, Isopropanol) | Slow cooling from an elevated temperature to a lower temperature | Exploits the temperature-dependent solubility of the compound. |

The resulting crystals should be visually inspected under a microscope for well-defined faces, clarity, and appropriate size (typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful technique that provides detailed information about the atomic arrangement within a crystal.[4][5][7]

Experimental Workflow

The following diagram illustrates the typical workflow for an SC-XRD experiment.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-crystal X-ray diffraction - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 5. rigaku.com [rigaku.com]

- 6. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 7. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloro-2-fluoro-5-iodobenzaldehyde in Medicinal Chemistry

Introduction: The Strategic Value of Polysubstituted Benzaldehydes in Drug Discovery

Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry, with a significant number of FDA-approved drugs containing at least one halogen atom.[1] The strategic incorporation of halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Among these valuable building blocks, polysubstituted benzaldehydes offer a versatile platform for the synthesis of complex drug candidates due to the reactive nature of the aldehyde group, which can readily participate in a wide array of chemical transformations.[4]

This guide focuses on the utility of a specific polysubstituted aromatic aldehyde, 3-Chloro-2-fluoro-5-iodobenzaldehyde , as a key starting material in medicinal chemistry. The unique arrangement of its three halogen substituents—chloro, fluoro, and iodo—provides a rich chemical handle for diversification and fine-tuning of molecular properties. The presence of an iodine atom is particularly advantageous for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of various aryl and heteroaryl moieties.[5][6] The fluorine atom can enhance binding affinity and improve metabolic stability, while the chlorine atom can also contribute to binding interactions and overall molecular properties.[2][3]

These application notes will provide a detailed framework for the use of 3-Chloro-2-fluoro-5-iodobenzaldehyde in the synthesis of kinase inhibitors, with a particular focus on targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade implicated in numerous cancers.[5] We will provide detailed, step-by-step protocols for key synthetic transformations and discuss the rationale behind the use of this versatile building block in structure-activity relationship (SAR) studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and drug design. The table below summarizes key computed properties for 3-Chloro-2-fluoro-5-iodobenzaldehyde and related structures.

| Property | 3-Chloro-2-fluoro-5-iodobenzaldehyde | 3-Chloro-2-iodobenzaldehyde | 3-Chloro-5-fluoro-2-hydroxybenzaldehyde | 3-Chloro-5-iodobenzaldehyde |

| Molecular Formula | C₇H₃ClFO | C₇H₄ClIO | C₇H₄ClFO₂ | C₇H₄ClIO |

| Molecular Weight | 284.45 g/mol | 266.46 g/mol | 174.56 g/mol | 266.46 g/mol |

| XLogP3 | 3.2 | 2.7 | 2.4 | 2.7 |

| Hydrogen Bond Donor Count | 0 | 0 | 1 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 2 | 1 |

| Rotatable Bond Count | 1 | 1 | 1 | 1 |

Data sourced from PubChem.

Target Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[5] Constitutive activation of this pathway due to mutations in key protein components, such as BRAF and KRAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[5]

Figure 1: Simplified schematic of the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors like Trametinib.

Small molecule kinase inhibitors that target key nodes in this pathway have emerged as effective cancer therapeutics. One such example is Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2.[7] The chemical structure of Trametinib features a 2-fluoro-4-iodoaniline moiety, which is crucial for its binding and inhibitory activity.[4] 3-Chloro-2-fluoro-5-iodobenzaldehyde serves as a strategic starting material for the synthesis of novel Trametinib analogues, allowing for the exploration of structure-activity relationships by modifying the substitution pattern on this key aromatic ring.

Synthetic Applications and Protocols

The chemical versatility of 3-Chloro-2-fluoro-5-iodobenzaldehyde allows for its application in a variety of synthetic transformations to construct diverse molecular scaffolds. Below are detailed protocols for key reactions.

Protocol 1: Conversion of Aldehyde to Primary Aniline

A crucial transformation for synthesizing Trametinib analogues from 3-Chloro-2-fluoro-5-iodobenzaldehyde is the conversion of the aldehyde functionality to a primary amine. This can be achieved through a one-pot reductive amination reaction.[8][9]

Figure 2: Workflow for the reductive amination of 3-Chloro-2-fluoro-5-iodobenzaldehyde to the corresponding primary amine.

Materials:

-

3-Chloro-2-fluoro-5-iodobenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-Chloro-2-fluoro-5-iodobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Chloro-2-fluoro-5-iodobenzylamine.

Rationale: This one-pot procedure is an efficient method for the synthesis of primary amines from aldehydes.[8][9] Ammonium acetate serves as the ammonia source for the initial imine formation. Sodium cyanoborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion over the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling

The iodine atom of 3-Chloro-2-fluoro-5-iodobenzaldehyde provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups.[11][12] This is a powerful tool for generating a library of analogues for SAR studies.

Figure 3: General workflow for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-fluoro-5-iodobenzaldehyde.

Materials:

-

3-Chloro-2-fluoro-5-iodobenzaldehyde

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine 3-Chloro-2-fluoro-5-iodobenzaldehyde (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

-

Add the solvent mixture to the flask.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[13] The choice of catalyst, ligand, base, and solvent can be critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[5][12] The iodine atom is more reactive towards oxidative addition to the palladium(0) catalyst compared to the chlorine atom, allowing for selective coupling at the 5-position.

Protocol 3: Reductive Amination with Secondary Amines

The aldehyde functionality can also be used to introduce various substituents through reductive amination with primary or secondary amines, further expanding the chemical space for drug discovery.

Materials:

-

3-Chloro-2-fluoro-5-iodobenzaldehyde

-

Secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve 3-Chloro-2-fluoro-5-iodobenzaldehyde (1.0 eq) in DCE or THF.

-

Add the secondary amine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rationale: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[14] It is less basic than sodium borohydride and can be used in the presence of acidic catalysts. This method is compatible with a wide range of functional groups.

Structure-Activity Relationship (SAR) Insights

The unique substitution pattern of 3-Chloro-2-fluoro-5-iodobenzaldehyde provides multiple avenues for SAR exploration in the context of kinase inhibitor design.

-

The 5-Iodo Group: As demonstrated in the Suzuki-Miyaura coupling protocol, the iodine at the 5-position is the primary site for introducing diverse aryl and heteroaryl moieties. This allows for the exploration of interactions with specific pockets within the kinase active site. The size, electronics, and hydrogen bonding potential of the substituent introduced at this position can have a dramatic impact on binding affinity and selectivity.

-

The 2-Fluoro Group: The fluorine atom at the 2-position can engage in favorable interactions with the kinase active site, such as hydrogen bonding or dipole-dipole interactions.[15] It can also influence the conformation of the molecule and improve its metabolic stability by blocking potential sites of metabolism. In the context of MEK inhibitors, the 2-fluoro-4-iodophenyl moiety has been shown to be crucial for the structural stability of the drug-enzyme complex.[15]

-

The 3-Chloro Group: The chlorine atom at the 3-position can also contribute to the overall pharmacological profile of the molecule. Its electron-withdrawing nature can influence the pKa of nearby functional groups, and it can participate in halogen bonding or hydrophobic interactions within the target protein.[2] The "magic chloro" effect, where the introduction of a chlorine atom leads to a significant increase in potency, has been observed in many drug discovery programs.[2]

The table below presents hypothetical IC₅₀ values for a series of Trametinib analogues, illustrating the potential impact of substitutions on the aniline ring derived from 3-Chloro-2-fluoro-5-iodobenzaldehyde.

| Analogue | R¹ (at 5-position) | R² (at 3-position) | R³ (at 2-position) | MEK1 IC₅₀ (nM) |

| Trametinib | I | H | F | 0.92 |

| Analogue 1 | Phenyl | Cl | F | Hypothetical |

| Analogue 2 | 3-Pyridyl | Cl | F | Hypothetical |

| Analogue 3 | Thienyl | Cl | F | Hypothetical |

| Analogue 4 | I | H | H | Hypothetical |

| Analogue 5 | I | Cl | H | Hypothetical |

These hypothetical values are for illustrative purposes to guide SAR exploration.

Conclusion

3-Chloro-2-fluoro-5-iodobenzaldehyde is a highly versatile and valuable building block for medicinal chemists engaged in drug discovery. Its unique trifunctional substitution pattern provides a rich platform for the synthesis of diverse chemical libraries and for conducting detailed structure-activity relationship studies. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers and scientists to leverage the full potential of this powerful synthetic intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitor design.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.

- Life Chemicals. (2019, July 19). Oligohalogenated Arylaldehydes for Drug Discovery Projects.

- Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.

- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.

- Fang, W., et al. (2019). Chlorine-Containing Drugs Approved by the FDA from 2015 to 2018. Journal of Medicinal Chemistry, 62(17), 7755-7782.

- apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers.

- MDPI. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.

- Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation.

- MDPI. (2021, February 6). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.

- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from The Royal Society of Chemistry website.

- BenchChem. (2025). Application Notes and Protocols: N-Benzylideneaniline Derivatives.

- Wiley Online Library. (2020, June 19). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- Wiley Online Library. (2020, June 19). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.

- ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- NIH. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Semantic Scholar. (n.d.). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.

- ACS Publications. (2025, July 23). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines.

- PubMed. (2024, April 2). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes.

- ResearchGate. (n.d.). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes | Request PDF.

- Scribd. (n.d.). Benzaldehyde and Aniline Reaction | PDF | Amine | Aldehyde.

- DSpace at Kasdi Merbah University Ouargla. (n.d.). O28: Synthesis of N benzylidene aniline by green chemistry. Retrieved from DSpace at Kasdi Merbah University Ouargla website.

- Recent Research in Science and Technology. (n.d.). Part-I. Synthesis, Characterization and Biological Activity of Aldimines from Benzaldehyde with variedly substituted anilines. Retrieved from Recent Research in Science and Technology website.

- LANXESS. (n.d.). BENZALDEHYDE.

- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- GDCh.app. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.

- ResearchGate. (2025, August 21). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.

- MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy- (CAS 90-02-8).

- NIH. (2021, March 14). Structural basis for the action of the drug trametinib at KSR-bound MEK.

- PMC. (n.d.). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times.

- ResearchGate. (n.d.). (A) The IC50 value for Trametinib (Cal62, 0.96 nM; BHT101, 2.04 nM....

- Thieme. (n.d.). P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec.

- PubMed. (2020, January 7). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships.

- PMC. (2016, December 9). Structure-guided development of covalent TAK1 inhibitors.

- Myers Group, Harvard University. (n.d.). Reductive Amination. Retrieved from Myers Group, Harvard University website.

- SpringerLink. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.

- PubMed. (n.d.). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

- Tocris Bioscience. (n.d.). Trametinib | MEK Inhibitors.

- ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.

- Comptes Rendus de l'Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from Comptes Rendus de l'Académie des Sciences website.

- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- ResearchGate. (2017, June 30). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Benzaldehyde [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]

- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-Chloro-2-fluoro-5-iodobenzaldehyde as a Building Block for Kinase Inhibitor APIs

This guide outlines the technical specifications, synthetic utility, and application protocols for 3-Chloro-2-fluoro-5-iodobenzaldehyde , a high-value scaffold for Fragment-Based Drug Discovery (FBDD).

Executive Summary & Strategic Utility

3-Chloro-2-fluoro-5-iodobenzaldehyde (CAS: Analogous to 2586126-27-2 for acetal) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Mitogen-Activated Protein Kinase (MEK) and B-RAF inhibitors .

Its value lies in its Tri-Orthogonal Reactivity , allowing sequential, chemoselective functionalization without the need for protecting groups. This molecule serves as a linchpin for constructing biaryl systems with precise metabolic stability profiles (imparted by the C3-Chlorine).

| Position | Substituent | Electronic Role | Reactivity Mode | Order of Operation |

| C1 | Aldehyde (-CHO) | Electrophile | Condensation / Reductive Amination | 2nd or 3rd |

| C2 | Fluorine (-F) | Leaving Group | Nucleophilic Aromatic Substitution ( | 3rd (Requires activation) |

| C3 | Chlorine (-Cl) | Steric/Metabolic Blocker | Inert (under standard Pd conditions) | N/A (Retained) |

| C5 | Iodine (-I) | Activated Handle | Pd-Catalyzed Cross-Coupling | 1st (Highest Reactivity) |

Reactivity & Logic Diagram

The following diagram illustrates the "Hierarchy of Reactivity," guiding the chemist on the correct sequence of operations to avoid side reactions.

Caption: Chemoselective workflow prioritizing the labile C-I bond before aldehyde manipulation.

Synthesis Protocol: Preparation of the Building Block

Note: If this intermediate is not commercially available in bulk, it is synthesized from 3-chloro-2-fluorobenzaldehyde via electrophilic iodination.

Protocol A: Regioselective Iodination

Objective: Install iodine at C5 (para to Fluorine) with >95% regioselectivity. Mechanism: The C2-Fluorine is a strong ortho/para director. The C1-Aldehyde is a meta director. Both effects synergistically direct the electrophile to C5.

Materials:

-

3-Chloro-2-fluorobenzaldehyde (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Trifluoroacetic acid (TFA) (Solvent/Catalyst)

-